![molecular formula C13H20N2O3S2 B5576395 N-cyclohexyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5576395.png)
N-cyclohexyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C13H20N2O3S2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.09153485 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-cyclohexyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide derivatives have been studied for their antimicrobial properties. Research by Ghorab et al. (2017) demonstrated the synthesis of certain derivatives which displayed significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi, showing potential as antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Antiviral Properties
A study by Srivastava et al. (1977) discussed the synthesis of thiazole nucleosides, a derivative of this compound, which were found to have in vitro activity against various viruses and also showed potential as inhibitors of purine nucleotide biosynthesis (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).
Pharmaceutical Synthesis
Tan et al. (2014) demonstrated the use of mechanochemistry in the synthesis of sulfonyl-(thio)ureas, which include known anti-diabetic drugs. This method, involving derivatives of this compound, was found to be effective and yielded good results, highlighting its utility in pharmaceutical synthesis (Tan, Štrukil, Mottillo, & Friščić, 2014).
Biochemical Analysis
Malencik, Zhao, and Anderson (1990) utilized 4'-Dimethylaminoazobenzene-4-sulfonyl chloride, a compound related to this compound, for the sensitive detection of modified amino acids like dityrosine and phosphorylated amino acids. This technique's ability to detect amino acids at picomole levels is significant for biochemical analyses (Malencik, Zhao, & Anderson, 1990).
Environmental and Biological Sciences
Wang et al. (2012) developed a reaction-based fluorescent probe using a derivative of this compound for the discrimination of thiophenols over aliphatic thiols. This probe's high sensitivity and selectivity make it a valuable tool for detecting toxic benzenethiols in environmental and biological sciences (Wang, Han, Jia, Zhou, & Deng, 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-cyclohexyl-4-(dimethylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-15(2)20(17,18)11-8-12(19-9-11)13(16)14-10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUYDWLJQMZSJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
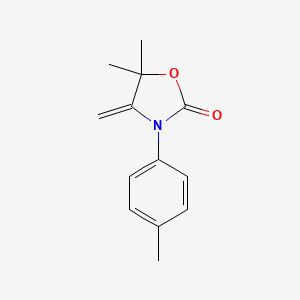
![ethyl 4-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5576324.png)
![(4aR,7aS)-1-methyl-4-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5576327.png)
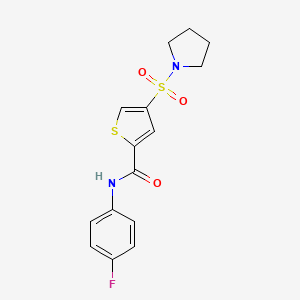
![1-Nitro-13-oxa-8,10-diazatetracyclo[7.5.0.02,7.010,14]tetradeca-2,4,6,11-tetraene](/img/structure/B5576335.png)
![3-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5576348.png)
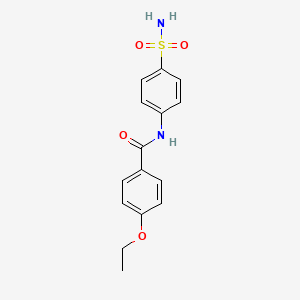
![4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5576364.png)
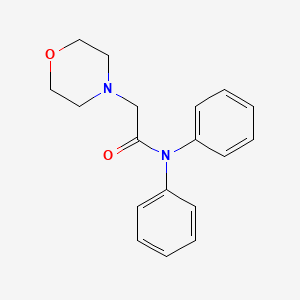
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5576374.png)
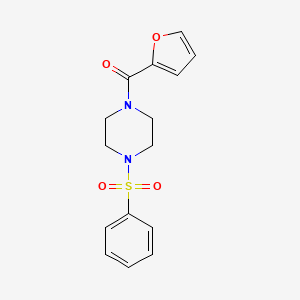
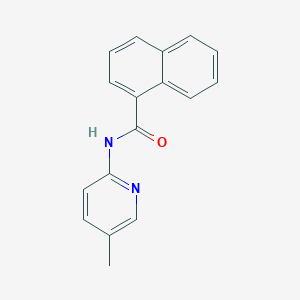

![3',5'-DIETHYL 1',2',6'-TRIMETHYL-1',4'-DIHYDRO-[2,4'-BIPYRIDINE]-3',5'-DICARBOXYLATE](/img/structure/B5576417.png)
